molecular formula C8H19N3O2 B2376263 Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS No. 213475-74-2

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Cat. No. B2376263
CAS RN: 213475-74-2
M. Wt: 189.259
InChI Key: FFCXTFAZMDAIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is a chemical compound with the CAS Number: 213475-74-2 . It has a molecular weight of 189.26 . The IUPAC name for this compound is tert-butyl 2-amino-1-(aminomethyl)ethylcarbamate . It is typically available in powder form .


Physical And Chemical Properties Analysis

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is a powder at room temperature . It has a molecular weight of 189.26 .

Scientific Research Applications

1. Structural Studies and Molecular Interactions

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is involved in isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, displaying simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017). Additionally, carbamate derivatives, including tert-butyl variants, exhibit an interplay of strong and weak hydrogen bonds, contributing to three-dimensional molecular architecture in crystals (Das et al., 2016).

2. Photocatalytic Applications

Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a tert-butyl carbamate derivative, is utilized in photocatalysis for the amination of o-hydroxyarylenaminones, leading to the formation of 3-aminochromones. This approach offers mild conditions for complex molecular assembly (Wang et al., 2022).

3. Reactivity and Chemical Transformations

The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, shows rapid reactions with atmospheric carbon dioxide forming zwitterionic ammonium carbamate salts. It also forms hydroxyalkyl-substituted imidazolinium salts (Evans et al., 2019).

4. Synthesis of Natural Product Intermediates

Tert-butyl carbamates are used in synthesizing intermediates of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps such as esterification and Corey-Fuchs reaction (Tang et al., 2014).

5. Enantioselective Synthesis

Enantioselective synthesis of tert-butyl carbamate derivatives is significant in producing novel protease inhibitors. This process involves asymmetric syn- and anti-aldol reactions to set stereogenic centers (Ghosh et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It’s known that the compound can react rapidly with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . This suggests that it may interact with its targets through carbamate formation, but further studies are required to confirm this and to understand any resulting changes.

properties

IUPAC Name

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCXTFAZMDAIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213475-74-2
Record name tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.